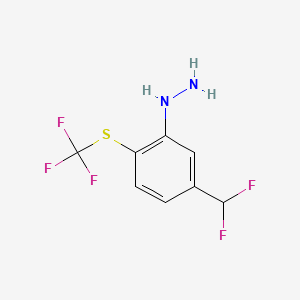
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound characterized by the presence of both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
準備方法
The synthesis of 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio group: This can be achieved through the reaction of a suitable phenyl precursor with trifluoromethylthiolating agents under controlled conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating reagents, such as difluoromethyl halides, in the presence of a base.
Hydrazine formation: The final step involves the reaction of the intermediate compound with hydrazine or its derivatives to form the desired hydrazine moiety.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (ranging from -78°C to room temperature). Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used as a catalyst in organic transformations.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and are used in the construction of fluorinated pharmacons.
The uniqueness of this compound lies in its combination of difluoromethyl and trifluoromethylthio groups, which confer distinct chemical and biological properties not found in other similar compounds.
特性
分子式 |
C8H7F5N2S |
|---|---|
分子量 |
258.21 g/mol |
IUPAC名 |
[5-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2S/c9-7(10)4-1-2-6(5(3-4)15-14)16-8(11,12)13/h1-3,7,15H,14H2 |
InChIキー |
RREHLUZXBNCXIU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)F)NN)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



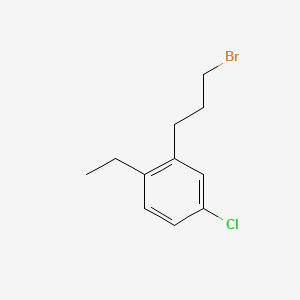

![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
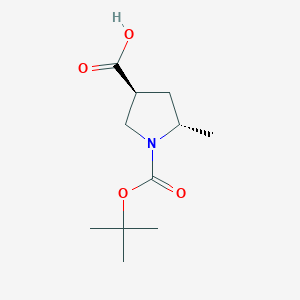
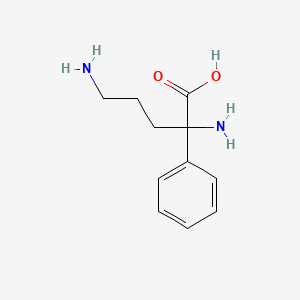
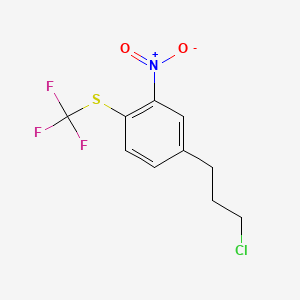
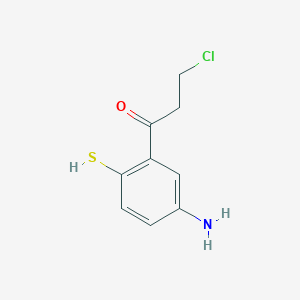
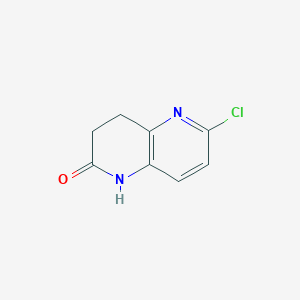

![2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B14049277.png)
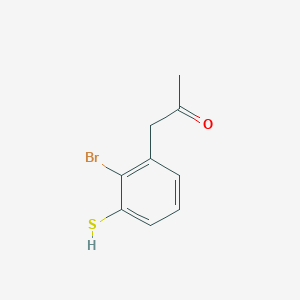
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-cmethyl-3-O-methyl-A-l-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-B-d-xylo-hexopyranosyl]oxy]-1-oxa-7-azacyclopentadeca](/img/structure/B14049283.png)
